molecular formula C15H16ClN3O4 B13366718 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)acetamide

2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)acetamide

Cat. No.: B13366718
M. Wt: 337.76 g/mol
InChI Key: ROJLANWAPCKQIN-UHFFFAOYSA-N
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Description

2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-nitrophenoxy group and a cyanocyclohexylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)acetamide typically involves multiple steps:

    Formation of the phenoxy group: This can be achieved by reacting 2-chloro-4-nitrophenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Introduction of the cyanocyclohexyl group: This step involves the reaction of the intermediate with a cyanocyclohexylamine derivative under suitable conditions, often involving a coupling reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy group.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The chloro group may be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include phenoxy acids or ketones.

    Reduction: Products may include amino derivatives.

    Substitution: Products may include substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)acetamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the development of new materials or as a specialty chemical.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-4-nitrophenoxy)acetamide: Lacks the cyanocyclohexyl group.

    N-(1-cyanocyclohexyl)acetamide: Lacks the phenoxy group.

    2-(4-nitrophenoxy)-N-(1-cyanocyclohexyl)acetamide: Lacks the chloro group.

Uniqueness

The presence of both the chloro-nitrophenoxy group and the cyanocyclohexylacetamide moiety makes 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)acetamide unique. This combination of functional groups may confer specific chemical reactivity and biological activity that is not observed in similar compounds.

Properties

Molecular Formula

C15H16ClN3O4

Molecular Weight

337.76 g/mol

IUPAC Name

2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)acetamide

InChI

InChI=1S/C15H16ClN3O4/c16-12-8-11(19(21)22)4-5-13(12)23-9-14(20)18-15(10-17)6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2,(H,18,20)

InChI Key

ROJLANWAPCKQIN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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